molecular formula C8H17NO B15320862 3-Butylpyrrolidin-3-ol

3-Butylpyrrolidin-3-ol

Cat. No.: B15320862
M. Wt: 143.23 g/mol
InChI Key: USFOEEFXXKEXAA-UHFFFAOYSA-N
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Description

3-Butylpyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring substituted with a butyl group and a hydroxyl group at the third position. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylpyrrolidin-3-ol can be achieved through various methods. One common approach involves the hydroxylation of 1-benzoylpyrrolidine using microbial transformation. For instance, Aspergillus species can hydroxylate 1-benzoylpyrrolidine to yield (S)-1-benzoyl-3-pyrrolidinol . Another method includes the use of commercial lipases for stereoselective esterification to obtain optically active 3-pyrrolidinol derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, hydroxylation, and purification through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 3-Butylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrrolidines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Butylpyrrolidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the butyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function .

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a similar ring structure but without the butyl and hydroxyl substitutions.

    Prolinol: A derivative with a hydroxyl group at the second position instead of the third.

    Pyrrolidinone: A compound with a carbonyl group instead of a hydroxyl group.

Uniqueness: 3-Butylpyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a butyl group and a hydroxyl group at the third position enhances its ability to participate in diverse chemical reactions and interact with various biological targets .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-butylpyrrolidin-3-ol

InChI

InChI=1S/C8H17NO/c1-2-3-4-8(10)5-6-9-7-8/h9-10H,2-7H2,1H3

InChI Key

USFOEEFXXKEXAA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCNC1)O

Origin of Product

United States

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